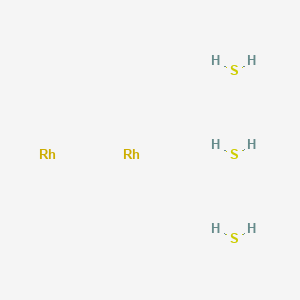
Dirhodium trisulphide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dirhodium trisulphide, with the chemical formula Rh₂S₃, is a compound composed of rhodium and sulfur. It is known for its unique properties and applications in various fields, including catalysis and materials science. The compound is characterized by its high stability and distinctive chemical behavior, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: Dirhodium trisulphide can be synthesized through several methods. One common approach involves the reaction of rhodium chloride with hydrogen sulfide gas at elevated temperatures. The reaction typically proceeds as follows:
2RhCl3+3H2S→Rh2S3+6HCl
Another method involves the direct combination of elemental rhodium and sulfur at high temperatures. This process requires precise control of temperature and pressure to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The process involves heating a mixture of rhodium and sulfur in a controlled atmosphere, typically under inert gas conditions, to prevent oxidation. The resulting product is then purified through various techniques, such as sublimation or recrystallization, to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Dirhodium trisulphide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium compounds.
Reduction: It can be reduced to lower oxidation state rhodium compounds or elemental rhodium.
Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid. These reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, carbon monoxide, and hydrazine are used under controlled conditions to achieve the desired reduction.
Substitution: Ligands such as phosphines, amines, and halides can be used in substitution reactions, often in the presence of a suitable solvent and catalyst.
Major Products Formed:
Oxidation: Higher oxidation state rhodium oxides.
Reduction: Lower oxidation state rhodium compounds or elemental rhodium.
Substitution: Various rhodium-ligand complexes depending on the substituent used.
科学的研究の応用
Dirhodium trisulphide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cyclopropanation and C-H activation reactions. Its unique catalytic properties make it valuable in the synthesis of complex organic molecules.
Medicine: Studies have investigated its use in metallopharmaceuticals for targeted drug delivery and imaging.
Industry: this compound is employed in the production of fine chemicals and pharmaceuticals, where its catalytic efficiency and selectivity are highly beneficial.
作用機序
The mechanism by which dirhodium trisulphide exerts its effects involves its ability to interact with various molecular targets. In catalytic applications, the compound facilitates the formation of reactive intermediates, such as carbenes and nitrenes, which then participate in the desired chemical transformations. In biological systems, this compound can inhibit the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and subsequent cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
類似化合物との比較
Dirhodium trisulphide can be compared with other rhodium-sulfur compounds, such as:
Rhodium disulphide (Rh₂S₂): Similar in composition but with different stoichiometry and properties.
Rhodium monosulphide (RhS): Contains a lower sulfur content and exhibits distinct chemical behavior.
Rhodium trisulfide (Rh₂S₃): Often confused with this compound but differs in its structural and electronic properties.
Uniqueness: this compound stands out due to its high stability and unique catalytic properties
特性
CAS番号 |
12067-06-0 |
|---|---|
分子式 |
RhS |
分子量 |
134.97 g/mol |
IUPAC名 |
sulfanylidenerhodium |
InChI |
InChI=1S/Rh.S |
InChIキー |
BVJAAVMKGRODCT-UHFFFAOYSA-N |
SMILES |
S.S.S.[Rh].[Rh] |
正規SMILES |
S=[Rh] |
Key on ui other cas no. |
12067-06-0 |
同義語 |
dirhodium trisulphide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















